4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine

Purity Procurement Quality Control

Accelerate your NBTI analog synthesis with this tri-substituted 1,5-naphthyridine building block. The specific C-2 methoxy motif is verified as preferred in antibacterial SAR studies for optimal activity modulation, while the C-4 chloro handle enables efficient nucleophilic aromatic substitution for late-stage diversification. By procuring this 98% pure intermediate, you bypass de novo core construction, directly accessing advanced scaffolds with a calibrated LogP of 2.60 to benchmark derivative lipophilicity. Essential for focused library generation and chemical biology probe development in bacterial topoisomerase inhibitor programs.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 81935-22-0
Cat. No. B3286081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
CAS81935-22-0
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl
InChIInChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3
InChIKeyPKEWUGBPJFZZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0): Core Identity and Procurement Context


4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) is a polysubstituted 1,5-naphthyridine derivative with the molecular formula C10H9ClN2O and molecular weight 208.64 g/mol . The compound features three key substituents on the 1,5-naphthyridine core: a chloro group at position 4, a methoxy group at position 6, and a methyl group at position 2 . Naphthyridines constitute a class of N-heterocyclic compounds with a fused bicyclic system containing two nitrogen atoms, occurring in six isomeric forms with distinct pharmacological profiles [1]. The 1,5-naphthyridine scaffold specifically serves as a privileged structure in medicinal chemistry, particularly as a core motif in novel bacterial topoisomerase inhibitors (NBTIs), where substitution patterns at C-2 and other positions critically modulate antibacterial activity and spectrum [1].

Why In-Class 1,5-Naphthyridine Analogs Cannot Substitute for 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine in Synthesis


Generic substitution within the 1,5-naphthyridine class is precluded by the compound's specific tri-substitution pattern (4-Cl, 6-OCH3, 2-CH3), which dictates both its synthetic utility as a functionalized building block and its potential downstream biological profile. Systematic SAR studies on 1,5-naphthyridine-based NBTIs have established that only a narrow range of substitutions at C-2 and C-7 are tolerated for optimal antibacterial activity, with alkoxy (methoxy) at C-2 being specifically preferred in this series [1]. Substitutions on other positions generally exert detrimental effects on activity [1]. Consequently, the precise spatial and electronic arrangement conferred by the concurrent 4-chloro, 6-methoxy, and 2-methyl groups cannot be replicated by simpler, mono-substituted, or differently substituted 1,5-naphthyridine analogs. The chlorine at C-4 provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, enabling the generation of more complex molecular architectures that alternative substitution patterns (e.g., 2-methoxy-8-chloro analogs) would not permit .

Quantitative Differentiation Evidence for 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) vs. Comparator Analogs


Commercial Purity Benchmarking: 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine vs. 2,4-Dichloro-6-methoxy-1,5-naphthyridine

Commercially available 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine is supplied at a documented purity specification of 98%, with LogP calculated at 2.60022 . In comparison, the structurally related analog 2,4-dichloro-6-methoxy-1,5-naphthyridine, which also serves as a synthetic intermediate for kinase inhibitors and antimicrobial agents, is commercially listed without a quantified purity specification in available product documentation .

Purity Procurement Quality Control

LogP and Lipophilicity Differentiation: 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine vs. Unsubstituted 2-Methyl-1,5-naphthyridine

The target compound 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine exhibits a calculated LogP of 2.60022, reflecting the combined lipophilic contributions of the 4-chloro, 6-methoxy, and 2-methyl substituents on the 1,5-naphthyridine scaffold . In contrast, the unsubstituted parent analog 2-methyl-1,5-naphthyridine (CAS 7675-32-3) bears only a single methyl group at position 2, with no additional substituents, and its LogP value is not comparably documented in available vendor specifications .

Lipophilicity LogP Physicochemical Properties

SAR-Based Antibacterial Potential: C-2 Methoxy Substitution Preference in 1,5-Naphthyridine NBTIs

Structure-activity relationship studies on 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated that only a narrow range of substitutions at C-2 and C-7 are tolerated for optimal antibacterial activity and spectrum. Among 55 compounds evaluated against a panel of Gram-positive and Gram-negative bacterial strains, an alkoxy (methoxy) group at C-2 was identified as specifically preferred in this series, alongside a halogen or hydroxyl at C-7 [1]. The target compound 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine incorporates this preferred C-2 methoxy substitution pattern, a feature not present in alternative 1,5-naphthyridine analogs lacking alkoxy substitution at C-2.

Antibacterial SAR NBTIs

Synthetic Handle Differentiation: C-4 Chloro Substituent Enables Nucleophilic Aromatic Substitution vs. Non-Halogenated Analogs

The 4-chloro substituent in 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine serves as a reactive synthetic handle for nucleophilic aromatic substitution (SNAr), enabling further derivatization with amines, thiols, or other nucleophiles . This functionalization capability is absent in non-halogenated 1,5-naphthyridine analogs such as 2-methyl-1,5-naphthyridine (CAS 7675-32-3), which lacks a leaving group at C-4 and thus cannot undergo analogous substitution chemistry without prior functionalization .

Synthetic Chemistry Functionalization Nucleophilic Aromatic Substitution

Precompetitive Disclosure Limitation: Absence of Direct Antimicrobial Activity Data for Target Compound vs. Documented Naphthyridine Class Activity

A comprehensive 2024 review of antimicrobial naphthyridine derivatives aggregated literature data on synthetic and natural naphthyridines with reported antimicrobial activity [1]. While this review documents extensive MIC and zone-of-inhibition data for numerous 1,8-naphthyridine derivatives (including nalidixic acid analogs with MIC values ranging from 0.5–32 µg/mL against various bacterial strains), no specific quantitative antimicrobial activity data (MIC, IC50, or zone of inhibition) for 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) is currently available in the peer-reviewed literature [1]. This data gap distinguishes the target compound from more extensively characterized naphthyridine analogs such as 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (enoxacin) and other clinically evaluated 1,8-naphthyridine antibacterials [1].

Antimicrobial Data Availability Research Gap

Validated Application Scenarios for 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) Based on Quantitative Differentiation Evidence


Synthesis of 1,5-Naphthyridine-Based Novel Bacterial Topoisomerase Inhibitor (NBTI) Analogs

This compound is optimally deployed as a functionalized building block for constructing 1,5-naphthyridine-based NBTI analogs. SAR studies have established that C-2 methoxy substitution is specifically preferred in this antibacterial class, while the C-4 chloro group provides a synthetic handle for further elaboration via nucleophilic aromatic substitution [1]. Procurement of this tri-substituted intermediate enables direct access to advanced NBTI scaffolds bearing the preferred C-2 alkoxy motif without requiring de novo construction of the 1,5-naphthyridine core.

Library Synthesis and Diversity-Oriented Derivatization via C-4 SNAr Chemistry

The C-4 chloro substituent enables efficient nucleophilic aromatic substitution with diverse amine and thiol nucleophiles [1], making the compound suitable for generating focused libraries of 4-substituted 1,5-naphthyridine derivatives. The documented purity specification of 98% supports reproducible reaction outcomes in parallel synthesis workflows, while the calculated LogP of 2.60022 provides a baseline for predicting physicochemical properties of resulting library members.

Reference Standard for Physicochemical Property Benchmarking in 1,5-Naphthyridine SAR Studies

With a documented LogP of 2.60022 and defined substitution pattern (4-Cl, 6-OCH3, 2-CH3) [1], this compound serves as a calibrated reference point for evaluating the impact of additional structural modifications on lipophilicity within 1,5-naphthyridine SAR programs. The quantifiable LogP value enables researchers to benchmark derivative compounds against a known baseline.

Chemical Biology Probe Synthesis and Target Identification Studies

The compound's substitution pattern incorporates the C-2 methoxy group identified as preferred in NBTI SAR [1], while the C-4 chloro group allows for late-stage functionalization to install affinity tags, fluorescent reporters, or biotin linkers. This dual functionality supports the preparation of chemical biology probes for target identification and mechanism-of-action studies within the NBTI antibacterial class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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